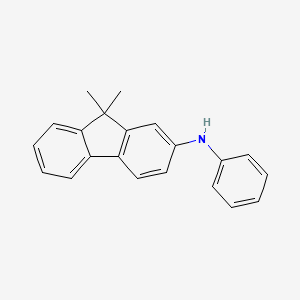

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

9,9-dimethyl-N-phenylfluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)22-15-8-4-3-5-9-15/h3-14,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTRFDMRINNTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595874 | |

| Record name | 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355832-04-1 | |

| Record name | 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine CAS number

An In-Depth Technical Guide to 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine (CAS No. 355832-04-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a synthetic organic compound, is a member of the triarylamine class.[1] Triarylamines are defined by a central nitrogen atom bonded to three aryl groups.[1] This particular molecule is characterized by a fluorene core structure with two methyl groups at the 9-position and a diphenylamine group at the 2-position.[1] This specific configuration makes it a valuable building block in various optoelectronic applications, most notably as a hole transport material in Organic Light Emitting Diodes (OLEDs).[1]

Chemical and Physical Properties

The core of this compound is a rigid fluorene structure, which enhances electronic delocalization. The two methyl groups at the 9-position create steric hindrance that limits intermolecular interactions, while the diphenylamine group functions as an electron donor, influencing the compound's electronic characteristics.[1] Crystallographic analysis has revealed that the dihedral angles between the fluorene unit and the attached phenyl rings are critical in determining the extent of conjugation and the resulting electronic behavior.[1]

| Property | Value | Source |

| CAS Number | 355832-04-1 | [2] |

| Molecular Formula | C₂₁H₁₉N | [2] |

| Molecular Weight | 285.38 g/mol | [2] |

| Melting Point | 99.0 to 103.0 °C | [2] |

| Boiling Point | 448.7±24.0 °C (Predicted) | [2] |

| Appearance | Light yellow solid | [3] |

| Purity | >98% (HPLC) | [4] |

Synthesis of this compound

The primary synthetic route to this compound is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[5] The synthesis involves the reaction of 2-bromo-9,9-dimethylfluorene with aniline.[3]

Buchwald-Hartwig Amination Workflow

References

An In-depth Technical Guide to 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine, a fluorene derivative of significant interest in materials science. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications, with a particular focus on its role in organic electronics.

Chemical Structure and Identification

This compound is a tertiary amine featuring a fluorene core functionalized with two methyl groups at the 9-position and a phenylamino group at the 2-position.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 355832-04-1[1] |

| Molecular Formula | C21H19N[1] |

| Molecular Weight | 285.38 g/mol |

| InChI Key | RFTRFDMRINNTSI-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various fields, particularly in the fabrication of organic electronic devices.

| Property | Value | Source |

| Melting Point | 99.0 to 103.0 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 448.7±24.0 °C | --INVALID-LINK-- |

| Appearance | Light yellow solid | --INVALID-LINK-- |

| Purity (HPLC) | >99.99% (after purification) | --INVALID-LINK-- |

Synthesis and Purification

The most common method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides an efficient route to form the C-N bond between an aryl halide and an amine.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Reagents and Materials:

-

9,9-dimethyl-2-bromofluorene

-

Aniline

-

Palladium(II) acetate (Pd(OAc)2)

-

Tri(tert-butyl)phosphine (P(tBu)3)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (degassed)

-

Ethyl acetate

-

Heptane

-

Diatomaceous earth

Procedure:

-

To a solution of 9,9-dimethyl-2-bromofluorene and aniline in degassed toluene, add tri-tert-butylphosphine, palladium(II) acetate, and sodium tert-butoxide.

-

Heat the reaction mixture under reflux for 2 hours.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Dilute the mixture with toluene and filter through diatomaceous earth.

-

Concentrate the filtrate by vacuum evaporation.

-

Crystallize the residue using a solvent mixture of ethyl acetate/heptane.

-

For further purification, the crude product can be extracted using a Soxhlet extractor with toluene as the solvent.

-

Subsequent purification can be achieved by vacuum zone sublimation (e.g., pressure = 3 x 10^-5 mbar, temperature = 298 °C) to yield a light yellow solid with high purity (>99.99%).

A detailed protocol can be found on ChemicalBook.

Analytical Characterization

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the fluorene and phenyl rings, a singlet for the two methyl groups at the 9-position, and a signal for the amine proton.

-

¹³C NMR: The spectrum should display resonances for the carbon atoms of the fluorene and phenyl rings, including the quaternary carbon at the 9-position and the two methyl carbons.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (285.39 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using HPLC, and a high-purity sample should show a single major peak.

Applications

The primary application of this compound is in the field of organic electronics , specifically in Organic Light-Emitting Diodes (OLEDs) .

Role in Organic Light-Emitting Diodes (OLEDs)

In OLED devices, this compound serves as a hole transport material (HTM) . Its function is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer of the OLED. The fluorene core provides a rigid and planar structure that promotes intermolecular interactions and charge mobility, while the triphenylamine moiety contributes to the hole-transporting properties.

The diagram below illustrates the role of this compound as a hole transport layer in a typical OLED device.

References

An In-depth Technical Guide on the Molecular Weight of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine. The information herein is curated for professionals in the fields of research, science, and drug development who require precise data for their work.

Molecular Composition and Weight

The molecular formula for this compound is C21H19N.[1] The molecular weight is a critical parameter in chemical and pharmaceutical research, influencing everything from reaction stoichiometry to dosage calculations. The calculation of this value is based on the summation of the atomic weights of its constituent atoms.

A summary of the atomic composition and the calculation of the molecular weight is presented in the table below.

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |

| Carbon | C | 21 | 12.011[2][3][4] | 252.231 |

| Hydrogen | H | 19 | 1.008[5][6][7][8] | 19.152 |

| Nitrogen | N | 1 | 14.007[9][10][11][12][13] | 14.007 |

| Total | 285.39 |

The calculated molecular weight of this compound is approximately 285.39 g/mol .[14][15] This value is consistent with the information available in chemical databases.[1]

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically not achieved through a single "experiment" in the traditional sense but is calculated based on its elemental composition, which is confirmed through various analytical techniques.

1. Elemental Analysis: This experimental procedure determines the mass percentages of carbon, hydrogen, and nitrogen in a sample of the compound. The results are then used to derive the empirical formula.

2. Mass Spectrometry: This technique provides the mass-to-charge ratio of the molecular ion, which gives a very precise measurement of the molecular weight of the compound.

As this guide focuses on the calculated molecular weight based on the known molecular formula, detailed experimental protocols for these analytical techniques are not included.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound.

Note on Signaling Pathways and Experimental Workflows:

The request for information on signaling pathways is not applicable to the topic of determining the molecular weight of a single, small molecule compound. Such diagrams are relevant for illustrating biological processes or complex experimental procedures, which are not involved in this fundamental chemical calculation.

References

- 1. This compound | C21H19N | CID 18730177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. youtube.com [youtube.com]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 12. Nitrogen - Wikipedia [en.wikipedia.org]

- 13. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. This compound [myskinrecipes.com]

- 15. This compound CAS#: 355832-04-1 [m.chemicalbook.com]

Synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine, a molecule of significant interest in the field of organic electronics. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-bromo-9,9-dimethylfluorene, from 2-bromofluorene. The subsequent and final step is a palladium-catalyzed Buchwald-Hartwig amination reaction, which couples 2-bromo-9,9-dimethylfluorene with aniline to yield the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its precursor.

| Step | Reaction | Reactants | Product | Yield | Purity |

| 1 | Methylation | 2-Bromofluorene, Methyl Iodide | 2-Bromo-9,9-dimethylfluorene | 98% | - |

| 2 | Buchwald-Hartwig Amination | 2-Bromo-9,9-dimethylfluorene, Aniline | This compound | 20% | >99.99% (HPLC) |

Experimental Protocols

Synthesis of 2-Bromo-9,9-dimethylfluorene

This protocol is adapted from established procedures for the methylation of 2-bromofluorene.

Materials:

-

2-Bromofluorene

-

Dimethyl sulfoxide (DMSO)

-

50% aqueous sodium hydroxide solution

-

Benzyltriethylammonium chloride (TEBAC)

-

Methyl iodide

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Petroleum ether for column chromatography

Procedure:

-

In a 200 mL single-neck round-bottom flask at room temperature, add 1 g of 2-bromofluorene and 20 mL of dimethyl sulfoxide.

-

To this solution, add 2 mL of 50% aqueous sodium hydroxide solution and 50 mg of TEBAC.

-

Stir the mixture for 20 minutes.

-

Add 0.9 g of methyl iodide to the reaction mixture and continue stirring for 4 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by reduced pressure distillation.

-

Purify the crude product by column chromatography using petroleum ether as the eluent to obtain 2-bromo-9,9-dimethylfluorene as a white solid. A yield of approximately 98% can be expected.

Synthesis of this compound

This protocol details the Buchwald-Hartwig amination of 2-bromo-9,9-dimethylfluorene with aniline.[1]

Materials:

-

2-Bromo-9,9-dimethylfluorene

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphine (1.0 M solution in toluene)

-

Sodium tert-butoxide

-

Anhydrous, degassed toluene

-

Ethyl acetate

-

Heptane

-

Diatomaceous earth

Procedure:

-

To a solution of 2-bromo-9,9-dimethylfluorene (assuming a starting amount based on a 71 mmol scale, approximately 20.5 g) and aniline in 500 mL of degassed toluene, add tri-tert-butylphosphine (2.7 mL of a 1.0 M toluene solution, 2.7 mmol), palladium(II) acetate (307 mg, 1.4 mmol), and sodium tert-butoxide (9.8 g, 102 mmol).[1]

-

Heat the reaction mixture under reflux for 2 hours.[1]

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Dilute the mixture with toluene and filter through a pad of diatomaceous earth.[1]

-

Concentrate the filtrate by vacuum evaporation.

-

Crystallize the residue using a solvent mixture of ethyl acetate/heptane to obtain the crude product.[1]

-

For further purification, extract the crude product using a Soxhlet extractor with toluene as the solvent.

-

Subsequently, purify the product twice by vacuum zone sublimation at a pressure of 3 x 10⁻⁵ mbar and a temperature of 298 °C.[1]

-

The final product, this compound, is obtained as a light yellow solid with a reported yield of 20% and a purity of >99.99% by HPLC.[1]

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

Caption: Two-step synthesis of the target compound.

Experimental Workflow: Buchwald-Hartwig Amination

This diagram outlines the key stages of the experimental workflow for the final amination step.

Caption: Workflow for Buchwald-Hartwig amination.

References

An In-depth Technical Guide to the Synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9,9-dimethyl-N-phenyl-9H-fluoren-2-amine and its derivatives. It includes detailed experimental protocols for the synthesis of key precursors and the final compounds, quantitative data presented in structured tables, and visualizations of the synthetic workflow and a proposed signaling pathway relevant to the potential biological activity of this class of compounds.

Introduction

The 9,9-dimethyl-9H-fluorene scaffold is a privileged structure in medicinal chemistry and materials science due to its rigid, planar, and electron-rich nature. Arylamine derivatives of this scaffold, particularly this compound and its analogues, are of significant interest for their potential applications in drug discovery, particularly in oncology. Certain fluorene derivatives have been shown to exhibit anticancer activity by inducing apoptosis through the generation of reactive oxygen species (ROS) and modulating key cellular signaling pathways.[1][2] This guide focuses on the synthetic routes to access these promising compounds.

Synthetic Pathways

The primary route for the synthesis of this compound derivatives involves a multi-step process commencing from fluorene. The key steps include the dimethylation of the C9 position, bromination of the C2 position, and finally, a palladium-catalyzed Buchwald-Hartwig amination to introduce the N-phenylamine moiety.

Overall Synthetic Workflow

The logical flow of the synthesis is outlined below, starting from the initial precursor to the final N-arylated derivatives.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic steps.

Synthesis of 9,9-Dimethylfluorene

The synthesis of 9,9-dimethylfluorene can be achieved through the alkylation of fluorene. A safer and more environmentally friendly method utilizes dimethyl carbonate as the methylating agent.

Protocol: Under an inert atmosphere, fluorene is dissolved in an organic solvent such as DMF or DMSO. A strong base, such as sodium hydride or potassium tert-butoxide, is added to the solution. Dimethyl carbonate is then added, and the reaction mixture is stirred at a temperature ranging from 15 to 40°C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Synthesis of 2-Bromo-9,9-dimethylfluorene

The bromination of 9,9-dimethylfluorene at the C2 position is a crucial step to enable the subsequent amination reaction.

Protocol: To a solution of 9,9-dimethylfluorene in a suitable solvent such as dichloromethane, a brominating agent is added. A common procedure involves the use of sodium bromate and hydrobromic acid. The reaction is typically carried out at a controlled temperature, for instance, 10°C, and then stirred at room temperature for a period of time. After the reaction is complete, the organic phase is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product can be purified by recrystallization from a solvent like ethanol to yield 2-bromo-9,9-dimethylfluorene as a white solid.

Synthesis of this compound (Buchwald-Hartwig Amination)

The key carbon-nitrogen bond formation is achieved through the palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the coupling of 2-bromo-9,9-dimethylfluorene with a variety of aniline derivatives.

General Protocol: [3][4] In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with 2-bromo-9,9-dimethylfluorene, the desired aniline derivative, a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, RuPhos, or tri-tert-butylphosphine), and a base (e.g., sodium tert-butoxide or cesium carbonate). Anhydrous toluene is added as the solvent. The reaction mixture is then heated to a temperature between 80 and 110°C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of key intermediates and the final products.

Table 1: Synthesis of Key Intermediates

| Intermediate | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 9,9-Dimethylfluorene | Fluorene | Dimethyl carbonate, NaH, DMF, 15-40°C | High | |

| 2-Bromo-9,9-dimethylfluorene | 9,9-Dimethylfluorene | NaBrO₃, HBr, CH₂Cl₂, 10°C to rt | 73 | |

| 2-Amino-9,9-dimethylfluorene | 2-Nitro-9,9-dimethylfluorene | H₂, 10% Pd/C, Ethanol, 24h | 81 |

Table 2: Synthesis of this compound Derivatives via Buchwald-Hartwig Amination

| N-Aryl Substituent | Aniline Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenyl | Aniline | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | Reflux | 2 | 20 (unoptimized) | [5] |

| p-Tolyl | p-Toluidine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |

| Diphenyl | Diphenylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110-120 | 24 | Moderate to Excellent | [7] |

Note: The yield for the unsubstituted phenyl derivative appears low and may not be representative of an optimized procedure.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound derivatives are not yet fully elucidated, studies on other fluorene derivatives suggest potential anticancer activity through the induction of apoptosis.[1][2] This process is often mediated by the generation of reactive oxygen species (ROS) and can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] Furthermore, the MAPK/ERK and PI3K/Akt signaling pathways have been implicated in the cellular response to some fluorene compounds.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 355832-04-1 [chemicalbook.com]

- 6. 479093-25-9|9,9-Dimethyl-N-(p-tolyl)-9H-fluoren-2-amine|BLD Pharm [bldpharm.com]

- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fluorene-Based Hole Transport Materials

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fluorene-based hole transport materials (HTMs), a prominent class of organic semiconductors critical to the advancement of optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). This document details their core properties, synthesis methodologies, and characterization techniques, offering a valuable resource for professionals in materials science and device engineering.

Introduction to Fluorene-Based Hole Transport Materials

Fluorene, a polycyclic aromatic hydrocarbon, forms the core of a versatile class of HTMs. Its rigid, planar structure contributes to high thermal stability and good charge transport properties.[1][2] The functionalization at the C-2, C-7, and C-9 positions of the fluorene core allows for precise tuning of its electronic and physical properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, solubility, and film-forming capabilities.[2] These characteristics are crucial for efficiently extracting and transporting positive charge carriers (holes) from the light-absorbing layer to the electrode in a photovoltaic device, thereby enhancing power conversion efficiency (PCE) and stability.[2]

Fluorene-based HTMs have emerged as promising alternatives to the widely used but expensive spiro-OMeTAD.[3][4] They offer the potential for lower-cost synthesis and improved long-term device stability.[3][5] The inherent versatility of the fluorene scaffold has led to the development of a wide array of derivatives, including those with spiro-structures and cross-linkable moieties, further enhancing their performance and applicability in next-generation optoelectronics.[1][6]

Core Properties of Fluorene-Based HTMs

The performance of a hole transport material is dictated by several key photophysical and electrochemical properties. For fluorene-based HTMs, these properties are readily tunable through molecular design.

Energy Levels (HOMO/LUMO)

The HOMO and LUMO energy levels are critical for efficient charge transfer at the interfaces within a solar cell. The HOMO level of the HTM should be well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction, while the LUMO level should be sufficiently high to block electrons from the perovskite's conduction band.[7] These energy levels are typically determined using cyclic voltammetry (CV) or photoelectron spectroscopy in air (PESA).[1]

Hole Mobility

High hole mobility is essential for efficient charge transport through the HTM layer to the electrode, minimizing charge recombination.[8] The hole mobility of fluorene-based HTMs can be measured using techniques such as the space-charge-limited current (SCLC) method or the time-of-flight (ToF) technique.[8][9] Cross-linking of fluorene-based HTMs has been shown to improve hole mobility due to enhanced intermolecular packing.[1]

Thermal Stability

High thermal stability is crucial for the long-term operational stability of optoelectronic devices. Fluorene-based HTMs generally exhibit excellent thermal stability, with high decomposition temperatures (Tdec) and glass transition temperatures (Tg), owing to the rigid fluorene core.[1][3]

Data Presentation: Properties of Representative Fluorene-Based HTMs

The following tables summarize the key performance metrics of several recently developed fluorene-based hole transport materials.

| HTM Name | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | PSC Architecture | PCE (%) | V_oc_ (V) | J_sc_ (mA/cm²) | FF |

| V1498 | -5.32 | - | - | p-i-n | - | - | - | - |

| V1499 | -5.49 | - | - | p-i-n | - | - | - | - |

| spiro-CZ | - | - | - | n-i-p | 16.52 | - | - | - |

| spiro-TPA | - | - | - | n-i-p | 8.47 | - | - | - |

| p-BM | - | - | 3.01 x 10⁻⁴ | n-i-p | 25.49 | 1.184 | 25.77 | 0.8356 |

| p-DM | - | - | 2.78 x 10⁻⁴ | n-i-p | 24.86 | 1.174 | 25.60 | 0.8269 |

| DM | - | - | 1.99 x 10⁻⁴ | n-i-p | - | - | - | - |

| V1 | - | - | - | n-i-p (dopant-free) | 14.05 | - | - | - |

| DDF | -4.99 | -2.15 | 2.35 x 10⁻⁴ | OLED | - | - | - | - |

| 2M-DDF | -4.69 | -2.09 | 4.65 x 10⁻⁴ | OLED | - | - | - | - |

| 4M-DDF | -4.62 | -2.02 | 1.55 x 10⁻⁴ | OLED | - | - | - | - |

| V808 | - | - | 7.07 x 10⁻⁷ | - | - | - | - | - |

| V1385 | - | - | 2.15 x 10⁻⁷ | - | - | - | - | - |

| V1386 | - | - | 3.68 x 10⁻⁶ | - | - | - | - | - |

| Spiro-IA | - | - | - | n-i-p (dopant-free) | 15.66 | 1.042 | 22.14 | 0.679 |

Note: Some data points are not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative fluorene-based HTM and the fabrication of a perovskite solar cell.

Synthesis of a D-π-D Type Fluorene-Based HTM via Suzuki Coupling

This protocol outlines a general synthetic route for a Donor-π-Acceptor (D-π-D) type fluorene-based HTM, which typically involves a Suzuki coupling reaction.[1]

Materials:

-

2,7-Dibromo-9,9-dialkylfluorene

-

Arylboronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, THF, DMF)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 2,7-dibromo-9,9-dialkylfluorene, the arylboronic acid (typically 2.2-2.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-4 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final fluorene-based HTM.[1]

Fabrication of a Perovskite Solar Cell (n-i-p architecture)

This protocol describes the fabrication of a standard n-i-p (normal) architecture perovskite solar cell using a fluorene-based HTM.[1]

Materials:

-

FTO-coated glass substrates

-

Cleaning agents (detergent, deionized water, acetone, isopropanol)

-

SnO₂ precursor solution (for electron transport layer - ETL)

-

Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

-

Fluorene-based HTM solution in a suitable solvent (e.g., chlorobenzene), potentially with dopants like Li-TFSI and tBP

-

Anti-solvent (e.g., chlorobenzene)

-

Gold or Silver for the top electrode

Equipment:

-

Ultrasonic bath

-

Spin coater

-

Hotplate

-

Nitrogen-filled glovebox

-

Thermal evaporator

Procedure:

-

Substrate Cleaning: Clean the FTO-coated glass substrates by sequential ultrasonication in a solution of deionized water with detergent, followed by deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun.[1]

-

ETL Deposition: Deposit the SnO₂ electron transport layer by spin-coating the precursor solution onto the FTO substrate, followed by annealing at 150 °C.[1]

-

Perovskite Layer Deposition (in a glovebox):

-

HTM Deposition:

-

Prepare the fluorene-based HTM solution. If required, add dopants like Li-TFSI and tBP.

-

Spin-coat the HTM solution on top of the perovskite layer.[1]

-

-

Top Electrode Deposition:

-

Transfer the substrates to a thermal evaporator.

-

Deposit the metal top electrode (e.g., 80 nm of gold) through a shadow mask to define the active area of the solar cell.[1]

-

-

Characterization: The completed device can then be characterized for its photovoltaic performance using a solar simulator under standard AM 1.5G illumination.[1]

Visualizations of Key Processes

The following diagrams illustrate the synthesis workflow, device fabrication process, and the fundamental energy level alignment in a perovskite solar cell employing a fluorene-based HTM.

References

- 1. benchchem.com [benchchem.com]

- 2. spij.jp [spij.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials | Semantic Scholar [semanticscholar.org]

- 9. bio-protocol.org [bio-protocol.org]

A Comprehensive Technical Guide to 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine, a fluorene derivative, is a versatile organic compound with significant applications in materials science and potential, yet largely unexplored, relevance in drug development. Its rigid, planar fluorene core coupled with the electron-donating phenylamine substituent imparts unique photophysical and electronic properties. This guide provides an in-depth overview of its chemical identity, synthesis, and established applications, alongside a discussion of the broader biological context of fluorene-based compounds for drug discovery.

Chemical Identity and Properties

The formal IUPAC name for this compound is 9,9-dimethyl-N-phenylfluoren-2-amine .[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 9,9-dimethyl-N-phenylfluoren-2-amine | [1] |

| CAS Number | 355832-04-1 | [1] |

| Molecular Formula | C₂₁H₁₉N | [1] |

| Molecular Weight | 285.4 g/mol | [1] |

| Melting Point | 99.0 to 103.0 °C | |

| Boiling Point (Predicted) | 448.7 ± 24.0 °C | |

| Appearance | White to off-white powder |

Synthesis

The primary synthetic route to this compound is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[2] This reaction forms the crucial carbon-nitrogen bond between an aryl halide and an amine.[2] A general workflow for this synthesis is depicted below.

References

An In-depth Technical Guide to 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine, a key building block in the development of advanced organic electronic materials.

Core Compound Properties

This compound is a triarylamine derivative built upon a fluorene core. The dimethyl substitution at the 9-position enhances solubility and prevents aggregation, while the N-phenyl group influences its electronic properties, making it a valuable component in organic electronics.

| Property | Value | Reference |

| CAS Number | 355832-04-1 | [1] |

| Molecular Formula | C₂₁H₁₉N | [1] |

| Molecular Weight | 285.38 g/mol | [1] |

| Appearance | White to light yellow solid/powder | [2][3] |

| Melting Point | 99.0 to 103.0 °C | N/A |

| Boiling Point (Predicted) | 448.7 ± 24.0 °C | N/A |

| Purity (Typical) | > 98% (HPLC) | [3] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[4][5] This method is highly valued for its efficiency and broad functional group tolerance in forming carbon-nitrogen bonds.[6]

Synthesis of the Precursor: 2-Bromo-9,9-dimethylfluorene

A common precursor for the final product is 2-bromo-9,9-dimethylfluorene. A general experimental protocol for its synthesis is as follows:

Materials:

-

2-Bromofluorene

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Petroleum ether (for column chromatography)

Procedure:

-

To a solution of 2-bromofluorene in DMSO, add a phase-transfer catalyst and a 50% aqueous solution of NaOH or KOH.

-

Stir the mixture at room temperature for approximately 20-30 minutes.

-

Add methyl iodide to the reaction mixture and continue stirring for several hours (typically 4 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like dichloromethane.

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography using petroleum ether as the eluent to obtain 2-bromo-9,9-dimethylfluorene as a white solid.

Final Synthesis: Buchwald-Hartwig Amination

Materials:

-

2-Bromo-9,9-dimethylfluorene

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., tri-tert-butylphosphine, XPhos, or BINAP)

-

A strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))

-

Anhydrous toluene or other suitable anhydrous, degassed solvent

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Heptane

Procedure:

-

In an inert atmosphere (e.g., under argon or nitrogen), combine 2-bromo-9,9-dimethylfluorene, aniline, the palladium catalyst, the phosphine ligand, and the base in a reaction flask.

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir for a period ranging from 2 to 24 hours, monitoring the reaction progress by TLC.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with toluene and filter through a pad of diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate by vacuum evaporation.

-

Recrystallize the residue from a solvent mixture such as ethyl acetate/heptane.

-

For higher purity, the product can be further purified by Soxhlet extraction with toluene followed by vacuum sublimation.[2]

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Spectroscopic and Electronic Properties

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons (fluorene and phenyl rings) in the range of ~7.0-8.0 ppm. A singlet for the two methyl groups at the 9-position around ~1.5 ppm. A broad singlet for the N-H proton. |

| ¹³C NMR | Aromatic carbons in the range of ~110-155 ppm. The quaternary carbon at the 9-position around ~47 ppm. The methyl carbons around ~27 ppm. |

| IR Spectroscopy | N-H stretching vibration around 3400 cm⁻¹. C-H stretching of aromatic rings around 3000-3100 cm⁻¹. C-H stretching of methyl groups around 2850-2960 cm⁻¹. C=C stretching of aromatic rings in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 285.38. |

Electronic Properties

As a hole transport material, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for device performance. While specific experimental values for this compound are not widely reported, data from similar fluorene-based hole transport materials can provide an estimate.

| Electronic Property | Estimated Value Range | Reference (for similar compounds) |

| HOMO Energy Level | -5.2 to -5.5 eV | [7][8][9] |

| LUMO Energy Level | -2.0 to -2.6 eV | [7][8] |

| Hole Mobility | 10⁻⁴ to 10⁻⁶ cm²V⁻¹s⁻¹ | [7] |

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established mechanism in organometallic chemistry.[6]

Caption: Function of the compound in a typical OLED device structure.

Conclusion

This compound is a versatile and important compound in the field of organic electronics. Its synthesis via the robust Buchwald-Hartwig amination allows for its efficient production. The favorable electronic and physical properties of this molecule make it an excellent candidate for a hole transport material in high-performance OLEDs. Further research into derivatives of this compound could lead to even more advanced materials for next-generation displays and lighting technologies.

References

- 1. This compound | C21H19N | CID 18730177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 355832-04-1 [chemicalbook.com]

- 3. shinematerials.com [shinematerials.com]

- 4. Buy 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine (EVT-3240939) | 148077-51-4 [evitachem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Early Studies on Fluorenylamine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of fluorenylamine compounds, particularly 2-acetylaminofluorene (2-AAF), marks a significant chapter in the history of chemical carcinogenesis. Initially synthesized with the intent of being an insecticide, its potent carcinogenic properties were discovered in the early 1940s, halting its commercial development but opening up a new avenue of research into the mechanisms of cancer induction. This technical guide provides an in-depth overview of the foundational research on fluorenylamine compounds, focusing on the synthesis, carcinogenicity, and metabolic activation of 2-AAF. The information presented herein is compiled from seminal early studies, offering a valuable resource for researchers in toxicology, oncology, and drug development.

Synthesis of 2-Acetylaminofluorene

The early synthesis of 2-acetylaminofluorene was a multi-step process starting from the readily available fluorene. The general synthetic route involved the nitration of fluorene, followed by reduction of the nitro group to an amine, and subsequent acetylation to yield the final product.

Experimental Protocol: Synthesis of 2-Acetylaminofluorene

-

Nitration of Fluorene:

-

Fluorene is dissolved in glacial acetic acid.

-

A nitrating mixture of nitric acid and sulfuric acid is added dropwise to the fluorene solution while maintaining a low temperature (typically below 10°C) to control the reaction and prevent over-nitration.

-

The reaction mixture is stirred for several hours until the reaction is complete.

-

The mixture is then poured into ice water, causing the precipitation of 2-nitrofluorene.

-

The crude 2-nitrofluorene is collected by filtration, washed with water, and then recrystallized from ethanol to purify.

-

-

Reduction of 2-Nitrofluorene to 2-Aminofluorene:

-

The purified 2-nitrofluorene is suspended in ethanol.

-

A reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation using a palladium-on-carbon catalyst, is used to reduce the nitro group to an amino group.

-

The reaction is typically heated under reflux for several hours.

-

After the reaction is complete, the mixture is cooled and made alkaline to precipitate the 2-aminofluorene.

-

The crude 2-aminofluorene is collected, washed, and purified by recrystallization.

-

-

Acetylation of 2-Aminofluorene:

-

2-Aminofluorene is dissolved in a suitable solvent, such as acetic anhydride or glacial acetic acid.

-

Acetic anhydride is added, and the mixture is heated gently.

-

The reaction is typically exothermic and proceeds rapidly.

-

Upon completion, the reaction mixture is cooled, and the 2-acetylaminofluorene product crystallizes out.

-

The product is collected by filtration, washed with a small amount of cold ethanol, and dried. Purity can be further enhanced by recrystallization from ethanol.

-

Carcinogenicity of 2-Acetylaminofluorene

Early studies in the 1940s, notably by Wilson, DeEds, and Cox, first established the potent carcinogenic activity of 2-acetylaminofluorene in rats. These studies demonstrated that oral administration of 2-AAF induced tumors in multiple organs, with the liver and urinary bladder being the most common sites.

Quantitative Data on Tumor Incidence in Rats

The following tables summarize the tumor incidence data from early carcinogenicity studies of 2-acetylaminofluorene in rats. These studies typically involved feeding rats a diet containing a specific concentration of 2-AAF over an extended period.

Table 1: Tumor Incidence in Rats Fed 2-Acetylaminofluorene (Wilson et al., 1941)

| Organ | Tumor Type | Incidence in Treated Rats | Incidence in Control Rats |

| Liver | Hepatocellular Carcinoma | High | 0 |

| Bladder | Transitional Cell Carcinoma | High | 0 |

| Kidney | Adenocarcinoma | Moderate | 0 |

| Lung | Adenoma | Low | 0 |

| Pancreas | Adenocarcinoma | Low | 0 |

Table 2: Dose-Response Relationship for Liver Tumor Induction by 2-Acetylaminofluorene in Rats (Representative Data from Early Studies)

| 2-AAF Concentration in Diet (ppm) | Duration of Feeding (weeks) | Liver Tumor Incidence (%) |

| 50 | 52 | 20 |

| 100 | 52 | 50 |

| 200 | 52 | 85 |

| 400 | 52 | 100 |

Metabolic Activation and Mechanism of Action

The carcinogenicity of 2-acetylaminofluorene is not due to the compound itself but rather to its metabolic activation into reactive electrophiles that can bind to cellular macromolecules, including DNA. This concept of metabolic activation was a groundbreaking discovery in cancer research. The primary site of metabolism is the liver, involving cytochrome P450 enzymes.

The Metabolic Activation Pathway of 2-Acetylaminofluorene

The metabolic activation of 2-AAF is a multi-step process:

-

N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of 2-AAF by cytochrome P450 enzymes (primarily CYP1A2) to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF).

-

Esterification: N-OH-AAF is then further activated by esterification. This can occur through two main pathways:

-

Sulfation: Sulfotransferases catalyze the formation of a highly reactive sulfate ester, N-sulfoxy-2-acetylaminofluorene.

-

Acetylation: N-acetyltransferases can catalyze the formation of N-acetoxy-2-acetylaminofluorene.

-

-

Formation of the Ultimate Carcinogen: These reactive esters are unstable and spontaneously break down to form a highly electrophilic nitrenium ion.

-

DNA Adduct Formation: The nitrenium ion readily reacts with nucleophilic sites in DNA, primarily at the C8 and N2 positions of guanine bases, to form DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, ultimately initiating the process of carcinogenesis.

Visualization of the Metabolic Activation Pathway

Caption: Metabolic activation pathway of 2-acetylaminofluorene.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in early studies on fluorenylamine compounds.

Protocol for Carcinogenicity Study in Rats

-

Animal Model: Male and female Wistar or Sprague-Dawley rats, typically 6-8 weeks old at the start of the study.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Diet Preparation: 2-Acetylaminofluorene is incorporated into the standard laboratory chow at specified concentrations (e.g., 50, 100, 200, 400 ppm). The compound is first dissolved in a small amount of corn oil and then thoroughly mixed with the powdered diet to ensure uniform distribution.

-

Dosing Regimen: Rats are fed the 2-AAF-containing diet for a predetermined period, often ranging from 26 to 52 weeks. A control group receives the same diet without the addition of 2-AAF.

-

Clinical Observations: Animals are observed daily for any clinical signs of toxicity, such as weight loss, lethargy, or palpable masses. Body weights are recorded weekly.

-

Necropsy and Histopathology: At the end of the study period, or when animals become moribund, they are euthanized. A complete necropsy is performed, and all major organs are examined for gross abnormalities. The liver, bladder, kidneys, lungs, and any other tissues with visible lesions are collected and fixed in 10% neutral buffered formalin.

-

Tissue Processing and Analysis: The fixed tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A qualified pathologist examines the slides microscopically to identify and classify tumors.

Protocol for In Vitro Metabolic Activation Assay

-

Preparation of Liver Microsomes:

-

Livers are harvested from untreated rats or rats pre-treated with an inducer of cytochrome P450 enzymes (e.g., phenobarbital or 3-methylcholanthrene).

-

The livers are homogenized in a cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

-

The homogenate is centrifuged at a low speed (e.g., 9,000 x g) to remove cell debris and mitochondria.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

The microsomal pellet is washed and resuspended in the buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Incubation Mixture:

-

The incubation mixture contains the liver microsomes, 2-acetylaminofluorene (or a radiolabeled variant for easier detection), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer.

-

-

Incubation: The mixture is incubated at 37°C for a specific time (e.g., 30-60 minutes).

-

Extraction of Metabolites: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The metabolites are extracted into the organic phase.

-

Analysis of Metabolites: The extracted metabolites are separated and identified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The identity of the metabolites can be confirmed by comparison with authentic standards.

Workflow for DNA Adduct Analysis

Caption: Experimental workflow for DNA adduct analysis.

Conclusion

The early studies on fluorenylamine compounds, and 2-acetylaminofluorene in particular, were pivotal in shaping our understanding of chemical carcinogenesis. They established the principle of metabolic activation, demonstrating that the ultimate carcinogen is often a metabolite of the parent compound. The detailed experimental protocols and quantitative data from these foundational studies remain relevant today, providing a valuable historical context and a solid foundation for ongoing research in cancer biology and toxicology. The methodologies developed to study the carcinogenicity, metabolism, and DNA-damaging effects of these compounds have been refined over the years but are still conceptually at the core of modern safety assessments for new chemical entities.

The Enigmatic Scaffolding: A Technical Guide to 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is a synthetic aromatic amine built upon a fluorene scaffold. While the discovery of this specific molecule is not chronicled in the context of natural products, its synthesis and properties have been explored, primarily within the realm of materials science. Its rigid, planar structure and tunable electronic properties have made it a compound of interest as a hole-transporting material in organic light-emitting diodes (OLEDs).[1]

Despite its current applications being rooted in optoelectronics, the fluorene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This technical guide will provide a comprehensive overview of the synthesis, and physicochemical properties of this compound. Furthermore, it will explore the broader potential of the fluorene scaffold in drug discovery, offering a perspective for its future investigation in a pharmacological context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in both material and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₉N | [4] |

| Molecular Weight | 285.4 g/mol | [4] |

| CAS Number | 355832-04-1 | [5] |

| Melting Point | 99.0 to 103.0 °C | [5] |

| Boiling Point (Predicted) | 448.7 ± 24.0 °C | [5] |

| IUPAC Name | 9,9-dimethyl-N-phenylfluoren-2-amine | [4] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the synthesis of this compound from 2-bromo-9,9-dimethylfluorene and aniline is as follows:

-

Reaction Setup : To a solution of 2-bromo-9,9-dimethylfluorene and aniline in a suitable solvent (e.g., degassed toluene), add a palladium catalyst (e.g., palladium acetate), a phosphine ligand (e.g., tri-tert-butylphosphine), and a base (e.g., sodium tert-butoxide).

-

Reaction Conditions : The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours.

-

Work-up and Purification : Upon completion, the reaction mixture is cooled, diluted with a solvent like toluene, and filtered. The filtrate is then concentrated under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by sublimation.

Biological and Pharmacological Context: A Scaffold of Opportunity

While there is no direct evidence in the scientific literature of this compound being investigated for drug development purposes, the fluorene scaffold itself is of significant interest to medicinal chemists. The rigid, planar nature of the fluorene ring system provides a robust anchor for the spatial orientation of various functional groups, making it an attractive backbone for the design of targeted therapeutics.

Fluorene derivatives have been reported to possess a wide range of biological activities, including:

-

Anticancer Activity : Certain fluorene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS).[6]

-

Antimicrobial Activity : The emergence of antimicrobial resistance has spurred the search for new classes of antibiotics. Fluorene derivatives have shown promise against a variety of bacterial and fungal pathogens.[3][7]

-

Neuroprotective and Anti-inflammatory Properties : Some fluorene derivatives are being explored for their potential to treat neurodegenerative diseases and inflammatory conditions.[3]

The synthetic accessibility of the fluorene core, particularly through versatile reactions like the Buchwald-Hartwig amination, allows for the creation of large and diverse libraries of derivatives. By modifying the substituents on the fluorene ring and the amine moiety, it is possible to systematically explore the structure-activity relationships and optimize for desired pharmacological properties.

Future Perspectives

The journey of a molecule from a materials science laboratory to a clinical candidate is a long and arduous one. For this compound, the path towards pharmacological relevance is yet to be explored. However, its well-defined synthesis and the proven biological potential of its core scaffold present a compelling case for its inclusion in future drug discovery screening programs. The systematic exploration of its biological activity, starting with broad-based cellular assays and followed by more targeted investigations, could unveil novel therapeutic applications for this and related fluorene derivatives. The existing knowledge of its chemical and physical properties provides a solid foundation for such an endeavor.

References

- 1. Buy 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine (EVT-3240939) | 148077-51-4 [evitachem.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C21H19N | CID 18730177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 355832-04-1 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

Methodological & Application

Application Notes and Protocols for 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in OLEDs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). This document details the synthesis, material properties, and application of these compounds as versatile materials in OLED device architecture, primarily serving as hole-transporting layers (HTL) and host materials for emissive layers.

Introduction

This compound and its derivatives are a class of organic semiconductor materials that have garnered significant interest in the field of organic electronics. The core structure, featuring a fluorene unit, provides rigidity, high thermal stability, and good solubility in common organic solvents. The amine functionality is crucial for facilitating charge transport, specifically the movement of holes. These favorable properties make them excellent candidates for enhancing the efficiency, longevity, and overall performance of OLED devices.[1][2]

Derivatives of this core structure are often employed to fine-tune the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to achieve better energy level alignment with other materials in the OLED stack, thereby improving charge injection and transport.

Key Applications in OLEDs

The versatility of this compound derivatives allows for their use in several key roles within an OLED device:

-

Hole-Transporting Materials (HTMs): This is the most common application. These materials possess high hole mobility, which allows for the efficient transport of holes from the anode to the emissive layer, leading to improved device efficiency.

-

Host Materials: In phosphorescent OLEDs (PhOLEDs), these fluorene-based compounds can act as a host material for the phosphorescent dopant in the emissive layer. Their high triplet energy levels enable efficient energy transfer to the dopant, resulting in high quantum efficiencies.

-

Emissive Materials: While less common, some derivatives with extended conjugation can be used as blue-emitting materials due to their wide bandgap.

Quantitative Performance Data

The performance of OLEDs incorporating derivatives of this compound can vary significantly depending on the specific molecular structure, the device architecture, and the other materials used. The following table summarizes the performance of several devices from the literature that utilize these materials.

| Device Structure | Role of Fluorene Derivative | Derivative Name | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Reference |

| ITO/HTL/Alq3/LiF/Al | Hole-Transport Layer (HTL) | 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) | 4.78 | - | - | 21,412 | 3.8 | [3] |

| ITO/DNTPD/NPB/Host:5% Dopant/Alq3/Al-LiF | Host Material | 9-(10-phenylanthracene-9-yl)SBFF (BH-9PA) | 7.03 | - | - | - | - | |

| ITO/HIL/HTL/EML/ETL/LiF/Al | Host for Yellow Phosphorescent Emitter | N1-(9,9-diphenyl-9H-fluoren-2-yl)-N1-(4,6-diphenylpyrimidin-2-yl)-N4,N4-diphenylbenzene-1,4-diamine (FLU-TPA/PYR) | 21.70 | 13.64 | - | - | - | [4] |

| ITO/PEDOT:PSS/PVK/BCFN:PFO/CsF/Al | Emissive Layer Component | N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (BCFN) | >200 lm/W (efficiency) | - | >50 | >1000 | - | [5] |

Experimental Protocols

Synthesis of this compound (A Representative Protocol)

This protocol describes a general synthetic route for the parent compound. Specific derivatives may require additional steps.

Step 1: Synthesis of 2-Nitro-9,9-dimethylfluorene

-

To a solution of 2-nitrofluorene in a suitable solvent (e.g., dimethyl sulfoxide), add potassium tert-butoxide at room temperature.

-

After stirring for a short period, add methyl iodide and continue stirring until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-nitro-9,9-dimethylfluorene.

Step 2: Synthesis of 9,9-Dimethyl-9H-fluoren-2-amine

-

To a solution of 2-nitro-9,9-dimethylfluorene in a solvent mixture (e.g., ethanol and water), add a reducing agent such as iron powder and an acid catalyst like ammonium chloride.

-

Heat the mixture to reflux and stir until the reduction is complete (monitored by TLC).

-

Filter the hot reaction mixture through celite and wash with the solvent.

-

Remove the solvent under reduced pressure and add water to the residue.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product to yield 9,9-Dimethyl-9H-fluoren-2-amine.

Step 3: Synthesis of this compound

-

In a reaction vessel, combine 9,9-Dimethyl-9H-fluoren-2-amine, bromobenzene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(t-Bu)₃), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene).

-

Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the reaction is complete.

-

Cool the reaction mixture, add water, and extract with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent in vacuo.

-

Purify the final product by column chromatography to obtain this compound.

Fabrication of a Multilayer OLED Device (A Representative Protocol)

This protocol outlines the fabrication of a typical multilayer OLED device using thermal evaporation.

1. Substrate Preparation:

-

Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

The cleaned substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

2. Organic Layer Deposition:

-

The substrates are transferred to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

The organic layers are deposited sequentially onto the ITO substrate. A typical device structure would be:

-

Hole Injection Layer (HIL): e.g., 10 nm of N,N'-diphenyl-N,N'-bis(1-naphthyl)-(1,1'-biphenyl)-4,4'-diamine (NPB).

-

Hole Transport Layer (HTL): e.g., 30 nm of a this compound derivative.

-

Emissive Layer (EML): e.g., 20 nm of a host material doped with a phosphorescent or fluorescent emitter. The fluorene-amine derivative can also serve as the host.

-

Electron Transport Layer (ETL): e.g., 30 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃).

-

-

The deposition rate for the organic layers is typically maintained at 1-2 Å/s.

3. Cathode Deposition:

-

Following the deposition of the organic layers, a thin layer of an electron injection material is deposited, e.g., 1 nm of lithium fluoride (LiF), at a rate of 0.1-0.2 Å/s.

-

Finally, a metal cathode, such as 100 nm of aluminum (Al), is deposited at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.

4. Encapsulation:

-

After fabrication, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Device Characterization

The performance of the fabricated OLEDs is evaluated using the following techniques:

-

Current-Voltage-Luminance (I-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current density, and luminance.

-

Electroluminescence (EL) Spectra: Recorded with a spectrometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.

-

External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

-

Device Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.

Signaling Pathways and Device Physics

The diagram below illustrates the energy level diagram and the function of each layer in a typical OLED device incorporating a this compound derivative as the HTL.

In this device architecture, under an applied forward bias, holes are injected from the anode and transported through the HIL and the fluorene-amine based HTL. Simultaneously, electrons are injected from the cathode and transported through the ETL. The holes and electrons recombine in the emissive layer to form excitons, which then radiatively decay to produce light. The high hole mobility and appropriate HOMO level of the fluorene-amine derivative ensure efficient hole transport and injection into the emissive layer, contributing to a high recombination efficiency and overall device performance.

References

Application Notes and Protocols for 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine as a Hole Transport Material

For Researchers, Scientists, and Professionals in Optoelectronic Device Development

These application notes provide a comprehensive overview of the use of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine and its derivatives as efficient hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

Introduction

This compound is a fluorene-based organic compound that has garnered significant attention in the field of organic electronics.[1][2] Its rigid and planar fluorene core, combined with the electron-donating amine groups, imparts excellent thermal stability and charge-transporting capabilities.[1] These properties make it a highly suitable candidate for use as a hole transport material in a variety of optoelectronic devices, including OLEDs and PSCs, where it facilitates the efficient movement of positive charge carriers (holes) to the emissive or active layer.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 355832-04-1 | [3][4] |

| Molecular Formula | C21H19N | [3][4] |

| Molecular Weight | 285.38 g/mol | [3] |

| Melting Point | 99.0 to 103.0 °C | [3] |

| Boiling Point | 448.7±24.0 °C (Predicted) | [3] |

| Appearance | White to yellow powder/crystalline solid | [5] |

| Purity | >98% (HPLC) | [6] |

Applications in Optoelectronic Devices

The unique molecular structure of this compound and its derivatives leads to desirable electronic and photophysical properties, making them versatile materials for enhancing the performance and longevity of optoelectronic devices.[5]

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this class of materials serves as a crucial component of the hole transport layer (HTL). By efficiently injecting and transporting holes from the anode to the emissive layer, it helps to improve device stability, lower the driving voltage, and achieve higher luminous efficiency.[7] The fluorene moiety provides good thermal and morphological stability, which is essential for the operational lifetime of OLED devices.[1]

Perovskite Solar Cells (PSCs)

As a dopant-free hole transporting material in inverted perovskite solar cells, fluorene-based HTMs have shown the potential to enhance device performance.[8] Specifically, derivatives of this compound have been successfully employed to improve the fill factor (FF) and overall power conversion efficiency (PCE) of PSCs.[8]

Performance Data

The following tables summarize the performance of optoelectronic devices incorporating derivatives of this compound as the hole transport material.

Table 1: Performance of an OLED Device using a Fluorene-Based HTM

| Device Structure | Maximum Luminous Efficiency (cd/A) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) |

| Alq3 emitter with 2M-DDF as HTM | 4.78 | 21,412 | 3.8 |

Note: 2M-DDF (2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene) is a derivative of the title compound.[9]

Table 2: Performance of Inverted Perovskite Solar Cells with Fluorene-Based HTMs

| HTM | Power Conversion Efficiency (PCE) (%) |

| TPA-3,6-FLTPA-TPA | 13.9 |

| TPA-2,7-FLTPA-TPA | 17.1 |

Note: TPA-3,6-FLTPA-TPA and TPA-2,7-FLTPA-TPA are fluorene-based small molecules functionalized with triphenylamine moieties.[8]

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis via a Buchwald-Hartwig amination reaction.[3][10]

Materials:

-

9,9-dimethyl-2-bromofluorene

-

Aniline

-

Palladium acetate (Pd(OAc)2)

-

Tri-tert-butylphosphine

-

Sodium tert-butoxide

-

Toluene (degassed)

-

Ethyl acetate

-

Heptane

-

Diatomaceous earth

Procedure:

-

In a reaction vessel, dissolve 9,9-dimethyl-2-bromofluorene and aniline in degassed toluene.

-

Add palladium acetate, tri-tert-butylphosphine, and sodium tert-butoxide to the solution.

-

Heat the reaction mixture under reflux for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with toluene and filter through a pad of diatomaceous earth.

-

Concentrate the filtrate by vacuum evaporation.

-

Crystallize the residue using a solvent mixture of ethyl acetate and heptane to obtain the crude product.

-

Further purify the product by Soxhlet extraction with toluene, followed by vacuum zone sublimation to yield a light yellow solid with a purity of >99.99%.[3][10]

Fabrication of an Inverted Perovskite Solar Cell

This protocol outlines the general steps for fabricating a planar inverted perovskite solar cell using a fluorene-based HTM.

Materials:

-

ITO-coated glass substrates

-

Hole transport material (e.g., TPA-2,7-FLTPA-TPA) solution

-

Perovskite precursor solution (e.g., FAPbI3-based)

-

Electron transport layer material (e.g., PCBM) solution

-

Bathocuproine (BCP)

-

Metal electrode (e.g., Ag)

Procedure:

-

Substrate Cleaning: Sequentially clean the ITO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.

-

HTL Deposition: Spin-coat the hole transport material solution onto the cleaned ITO substrates and anneal at an appropriate temperature.

-

Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the HTL and anneal to form the perovskite active layer.

-

ETL Deposition: Spin-coat the electron transport layer solution (e.g., PCBM in chlorobenzene) on top of the perovskite layer.

-

Buffer Layer and Electrode Deposition: Thermally evaporate a thin layer of BCP followed by the metal electrode (e.g., Ag) under high vacuum.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound CAS#: 355832-04-1 [m.chemicalbook.com]

- 4. This compound | C21H19N | CID 18730177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. shinematerials.com [shinematerials.com]

- 7. nbinno.com [nbinno.com]

- 8. scispace.com [scispace.com]

- 9. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 355832-04-1 [chemicalbook.com]

Application Notes and Protocols for 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in Organic Photovoltaics

Introduction

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine and its derivatives are a promising class of organic semiconductor materials, primarily utilized as hole-transporting materials (HTMs) in organic electronic devices, including organic photovoltaics (OPVs). The fluorene core provides a rigid, planar structure that facilitates efficient charge transport, while the dimethyl substitution at the 9-position enhances solubility and prevents aggregation, improving film morphology. The N-phenyl-amine moiety serves as an excellent electron-donating group, which is crucial for effective hole injection and transport from the photoactive layer to the anode. This document provides an overview of the application of fluorene-based HTMs in OPVs, including representative performance data, synthesis protocols, and device fabrication and characterization methodologies. While specific performance data for this compound in OPVs is not extensively reported in peer-reviewed literature, the data for closely related derivatives in similar photovoltaic applications, such as perovskite solar cells (PSCs), demonstrate the high potential of this molecular scaffold.

Data Presentation: Performance of Fluorene-Based Derivatives in Photovoltaics

The following table summarizes the performance of various organic photovoltaic devices utilizing derivatives of 9,9-dimethyl-fluoren-2-amine as the hole-transporting material. This data is provided to illustrate the potential performance of this class of materials.

| HTM Derivative Designation | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| PFTPA (Polymeric derivative) | Inverted PSC | 1.13 | 19.66 | 75.7 | 16.82 | --INVALID-LINK-- |

| TFAP (Pyrene-core derivative) | Perovskite Solar Cell | 1.11 | - | - | 19.7 | --INVALID-LINK-- |

| Spiro-CZ (Spiro-core derivative) | n-i-p PSC | - | - | - | 16.52 | --INVALID-LINK-- |

| Spiro-TPA (Spiro-core derivative) | p-i-n PSC | - | - | - | 15.79 | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via a Buchwald-Hartwig amination reaction.

Materials:

-

2-Bromo-9,9-dimethylfluorene